2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers requiring an isoxazolidine core with a reactive primary amine often face supply inconsistency and limited salt-form options. This compound solves that: · Free amine enables rapid amide coupling, sulfonamide formation, and reductive amination for high-throughput SAR libraries. · HCl salt (CAS 1909336-42-0) available for aqueous solubility and assay reproducibility. · LogP -0.891, TPSA 55.56 Ų provides a distinct polarity profile versus 1,3-oxazolidine regioisomers, supporting controlled membrane-permeability studies.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B13174027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CN(OC1)C(=O)CN
InChIInChI=1S/C5H10N2O2/c6-4-5(8)7-2-1-3-9-7/h1-4,6H2
InChIKeyNRDFNXRMQZOSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one: Identity & Specifications


2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one (CAS: 1567011-88-4) is a heterocyclic organic compound featuring an isoxazolidine (1,2-oxazolidine) ring, which is a five-membered saturated ring containing adjacent nitrogen and oxygen atoms. It is classified as an oxazolidine derivative and serves primarily as a versatile small molecule scaffold or synthetic building block in medicinal chemistry and chemical biology . The compound is typically procured as the free base (C5H10N2O2, MW: 130.15 g/mol) or more commonly as its hydrochloride salt (CAS: 1909336-42-0) for enhanced stability and handling .

Synthetic building block with primary amine handle for derivatization
Hydrochloride salt form supports aqueous assay preparation
1,2-Oxazolidine scaffold for medicinal chemistry SAR exploration

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one: Structural Analog Limitations


2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one cannot be arbitrarily substituted with other oxazolidine derivatives or simple amino ketones due to its unique combination of a primary amine, a ketone, and the specific 1,2-oxazolidine ring system. This scaffold offers a distinct hydrogen-bonding profile and molecular geometry compared to related compounds. For instance, the N-acetyl analog (1-(1,2-oxazolidin-2-yl)ethan-1-one) lacks the free amine, eliminating the potential for further amine-directed chemical modifications or key biological interactions [1]. Similarly, the 1,3-oxazolidine regioisomer possesses a different ring electronics and spatial arrangement, which can drastically alter binding affinities and physicochemical properties . The free base versus hydrochloride salt forms also differ significantly in aqueous solubility, stability, and processing characteristics, with the hydrochloride salt being preferred for applications requiring enhanced water solubility and consistent handling properties .

N-acetyl analog

Lacks the reactive primary amine, eliminating hydrogen bond donor capacity and derivatization handle.

1,3-Oxazolidine regioisomer

Different ring electronics and TPSA may shift membrane permeability and target engagement profiles.

Free base form

Lower aqueous solubility and potential stability concerns may limit direct use in biological assays.

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one: Differentiating Evidence


Lipophilicity and H-Bonding vs. N-Acetyl Analog

The target compound, 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one, exhibits a markedly different lipophilicity and hydrogen-bonding capacity compared to its closest commercially available analog, 1-(1,2-oxazolidin-2-yl)ethan-1-one. The presence of the primary amine introduces a hydrogen bond donor, which is absent in the N-acetyl analog. This is reflected in computed LogP values, which are lower for the target compound, indicating increased hydrophilicity, a critical factor for applications in aqueous biological systems [1].

Lipophilicity & H-Bonding
Head-to-head
Target: LogP -0.89, HBD 1
vs N-acetyl: LogP -0.1, HBD 0
Increased hydrophilicity and H-bond donor capacity may support aqueous compatibility.
Computed properties; experimental validation recommended.
Medicinal Chemistry Physicochemical Profiling Drug Design

TPSA: 1,2- vs. 1,3-Oxazolidine Regioisomers

The target compound's 1,2-oxazolidine ring imparts a distinct topological polar surface area (TPSA) compared to its 1,3-oxazolidine regioisomer. This difference can influence membrane permeability and target engagement, as TPSA is a key descriptor in drug design for predicting oral bioavailability and blood-brain barrier penetration [1].

TPSA Comparison
Head-to-head
Target: TPSA 55.56 Ų
vs 1,3-oxazolidine: 29.5 Ų (+88%)
Larger TPSA suggests altered membrane permeability characteristics.
Computed; review in experimental permeability assays.
Medicinal Chemistry Physicochemical Profiling Computational Chemistry

Stability & Solubility: Free Base vs. Hydrochloride Salt

For experimental applications requiring aqueous solutions, the hydrochloride salt form of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one offers distinct advantages over the free base. The salt is generally more stable at room temperature and has enhanced water solubility, simplifying its use in biological assays and chemical reactions .

Salt Form Solubility
Class-level
Hydrochloride salt shows enhanced water solubility vs free base.
Salt form may facilitate aqueous bioassay preparation.
Class-level property; verify for specific assay conditions.
Medicinal Chemistry Chemical Biology Formulation

Primary Amine Reactivity vs. Acetyl Analog

The presence of a primary amine in 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one provides a versatile functional group for further derivatization, enabling the synthesis of diverse compound libraries. This is in direct contrast to the N-acetyl analog, where the amine is capped and thus non-reactive under mild conditions. The free amine allows for straightforward amide coupling, reductive amination, or sulfonamide formation, making the target compound a more versatile building block for lead generation and structure-activity relationship (SAR) studies .

Amine Reactivity
Class-level
Primary amine enables amide coupling, reductive amination, sulfonamide formation.
Supports synthesis of diverse derivative libraries.
Reactivity inferred from amine class behavior.
Organic Synthesis Medicinal Chemistry Chemical Biology

LOX Inhibition Potential

While direct comparative data for 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one is not publicly available, closely related oxazolidine-containing compounds have demonstrated potent inhibition of lysyl oxidase (LOX) enzymes, which are key targets in cancer and fibrosis. For example, a compound bearing a similar oxazolidinone core exhibited an IC50 of 75.1 nM against human LOX in an Amplex Red fluorescence assay [1]. This suggests that the oxazolidine scaffold present in the target compound may possess inherent biological activity worth exploring, differentiating it from simple amino ketones lacking the heterocycle.

LOX Inhibition Context
Class-level
Related oxazolidinone: IC50 75.1 nM against human LOX (Amplex Red assay).
Scaffold may support LOX target screening studies.
Class inference; direct data for target compound not available.
Medicinal Chemistry Oncology Fibrosis

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one: Key Application Scenarios


LOX Inhibitor Lead Generation

Given the documented potency of structurally related oxazolidinones against LOX enzymes (IC50 75.1 nM) , 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one serves as an ideal starting point for medicinal chemistry campaigns targeting oncology or fibrotic diseases. Its primary amine allows for rapid analog synthesis to explore SAR around the oxazolidine core.

Oxazolidine Library Synthesis

The free amine and ketone functionalities present in the target compound (unlike N-acetyl-protected analogs) enable parallel synthesis of diverse chemical libraries. Researchers can utilize the amine for amide bond formation, sulfonamide synthesis, or reductive amination, generating hundreds of unique derivatives for high-throughput screening against a variety of biological targets.

Membrane Permeability: 1,2- vs. 1,3-Oxazolidine

The distinct lipophilicity (LogP = -0.891) and TPSA (55.56 Ų) of the 1,2-oxazolidine scaffold make this compound a valuable tool for studying the impact of heterocyclic regioisomerism on membrane permeability and solubility. Procurement of both the 1,2-oxazolidine (target) and its 1,3-oxazolidine analog allows for controlled experiments to decouple ring electronics from spatial arrangement in drug design [1].

Aqueous Bioassay Formulation

For cellular or biochemical assays where DMSO is not tolerated, the hydrochloride salt form of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one is the preferred procurement option. Its enhanced water solubility ensures homogeneous distribution in aqueous buffers, minimizing assay artifacts and improving reproducibility compared to the less soluble free base.

Application
Selection Property
Validation Focus
LOX target screening
Oxazolidine scaffold with primary amine
LOX enzyme inhibition assay evaluation
Derivative library synthesis
Free amine functional handle
Chemical diversification via amide/sulfonamide formation
Regioisomer permeability studies
1,2-Oxazolidine ring system
Membrane permeability assay comparison with 1,3-regioisomer
Aqueous assay preparation
Hydrochloride salt form
Aqueous solubility and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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